IYPTNGYTR is classified as a signature peptide and is primarily utilized in biopharmaceutical applications. It is recognized for its role in assessing the pharmacokinetics of therapeutic antibodies, especially in the context of drug metabolism studies. The compound is synthesized from Trastuzumab, which targets the human epidermal growth factor receptor 2 (HER2) and is used extensively in treating breast cancer.
The synthesis of IYPTNGYTR (acetate) typically employs solid-phase peptide synthesis (SPPS). This method involves:
IYPTNGYTR has a specific amino acid sequence that contributes to its function as a signature peptide. The molecular formula for IYPTNGYTR (acetate) can be represented as C₂₄H₃₃N₅O₄S, with its structural formula depicting various functional groups that influence its biochemical properties.
IYPTNGYTR primarily undergoes deamidation reactions, particularly at pH levels above 7.5, leading to increased rates of deamidation as pH rises. This reaction is significant for understanding the stability of the peptide in biological systems.
The mechanism of action for IYPTNGYTR involves its role as a marker for Trastuzumab metabolism. Upon administration of Trastuzumab, IYPTNGYTR can be detected in biological samples, providing insights into the drug's pharmacokinetics:
IYPTNGYTR exhibits several notable physical and chemical properties:
IYPTNGYTR has significant applications in biopharmaceutical research:
CAS No.: 31063-33-9
CAS No.: 35523-89-8
CAS No.: 22158-41-4
CAS No.:
CAS No.: 61607-82-7
CAS No.: 62453-16-1